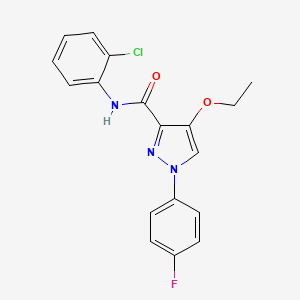

![molecular formula C18H17ClN4O B2957310 [4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone CAS No. 160008-89-9](/img/structure/B2957310.png)

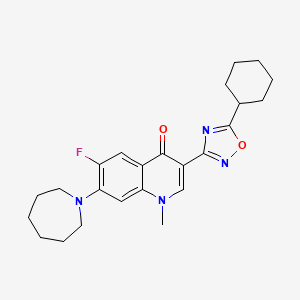

[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Arylpiperazine Derivatives: Disposition and Metabolism

N-Dealkylation of Arylpiperazine Derivatives :

- Arylpiperazine derivatives, including chlorophenylpiperazine derivatives like nefazodone and trazodone, are clinically applied mainly for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines. These metabolites have a variety of serotonin receptor-related effects. The metabolism and disposition of these compounds highlight their significance in pharmacological actions and their potential impact on therapeutic efficacy and safety (Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

Piperazine in Drug Design :

- Piperazine is a crucial moiety in the design of drugs due to its presence in a wide range of therapeutic agents such as antipsychotics, antidepressants, anticancer, and antiviral drugs. Slight modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This underscores the versatility and critical role of piperazine derivatives in drug discovery and development (Rathi et al., 2016).

Environmental and Biological Applications

Chlorophenols and Environmental Impact :

- Chlorophenols, including 4-chlorophenol, are recognized for their environmental persistence and potential toxic effects on aquatic life and ecosystems. Research into chlorophenols has delved into their toxicological impacts, degradation mechanisms, and the role of microorganisms in mitigating their environmental footprint. This reflects the broader context within which related compounds, potentially including 4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-yl Methanone, are studied for their environmental behavior and the quest for sustainable remediation strategies (Krijgsheld & Gen, 1986).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include the indazole group, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting certain viruses .

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability, as indole derivatives are known to have broad-spectrum biological activities .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have various molecular and cellular effects .

properties

IUPAC Name |

[4-(4-chlorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c19-13-5-7-14(8-6-13)22-9-11-23(12-10-22)18(24)17-15-3-1-2-4-16(15)20-21-17/h1-8H,9-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGRORNFFFCZKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=NNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2957228.png)

amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2957237.png)

![2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2957239.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2957240.png)

![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)

![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)